molecular formula C9H16O3 B8785259 1,4-Dioxaspiro[4.5]decan-6-ylmethanol

1,4-Dioxaspiro[4.5]decan-6-ylmethanol

Cat. No.: B8785259
M. Wt: 172.22 g/mol
InChI Key: PEAQWZZFHDUADY-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-6-ylmethanol (C₉H₁₆O₃) is a spirocyclic compound featuring a six-membered 1,4-dioxane ring fused to a five-membered cycloalkane, with a hydroxymethyl (-CH₂OH) substituent at position 6 (Figure 1). Its structural uniqueness arises from the spiro junction, which restricts conformational flexibility and influences its physicochemical properties. Key identifiers include:

  • SMILES: C1CCC2(C(C1)CO)OCCO2
  • InChIKey: PEAQWZZFHDUADY-UHFFFAOYSA-N . The compound is synthesized via methods such as borohydride reduction of ketone precursors (e.g., 1,4-dioxaspiro[4.5]decan-6-one) followed by purification via column chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1,4-Dioxaspiro[4.5]decan-6-ylmethanol has been investigated for its potential therapeutic effects, particularly in the realm of neuropharmacology.

Antihypertensive Activity

Research indicates that derivatives of this compound exhibit significant antihypertensive properties. For instance, compounds derived from this structure have shown efficacy in lowering blood pressure in animal models by acting as sympathetic nerve blockers and depleting norepinephrine stores . This mechanism suggests that these compounds could be developed into effective antihypertensive agents.

5-HT1A Receptor Agonism

Recent studies have highlighted the potential of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine as a selective agonist for the 5-HT1A receptor, which is implicated in various neuropsychiatric conditions such as anxiety and depression . The compound demonstrated moderate selectivity and potency, making it a candidate for further development in treating mood disorders.

Synthetic Pathways

The synthesis of this compound and its derivatives involves several chemical reactions that can be optimized for yield and purity.

Synthesis from Acetylcyclohexanone

One notable synthetic route involves the palladium-catalyzed aminocarbonylation of 2-acetylcyclohexanone to produce 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This method showcases the versatility of the compound's structure and its potential for modification to enhance biological activity .

Case Study 1: Antihypertensive Efficacy

In a controlled study involving renal hypertensive dogs, a derivative of this compound was administered to assess its antihypertensive effects. Results indicated a significant reduction in blood pressure without the adverse effects commonly associated with traditional antihypertensive medications, such as gastrointestinal disturbances .

Case Study 2: Neuropharmacological Evaluation

A series of experiments were conducted to evaluate the neuropharmacological effects of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine on anxiety-like behaviors in rodent models. The results demonstrated a marked decrease in anxiety-related behaviors compared to controls, supporting its potential use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ylmethanol involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The methanol group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
1,4-Dioxaspiro[4.5]decan-6-ylmethanol C₉H₁₆O₃ -CH₂OH at position 6 Intermediate in organic synthesis
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol C₁₃H₂₄O₃ -CH₂OH at position 2; isopropyl and methyl groups Fragrance ingredient (Frescolat MGA)
(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-en-8-yl)methanol C₁₂H₂₀O₃ -CH₂OH at position 8; double bond (C7=C8) High-resolution MS: m/z 235.1305 [M+Na]⁺
1,4-Dioxaspiro[4.5]decan-8-ylmethanol C₉H₁₆O₃ -CH₂OH at position 8 Positional isomer; similar reactivity
1,4-Dioxaspiro[4.4]nonane-2-methanol C₈H₁₄O₃ Smaller spiro ring (4.4 vs. 4.5) Reduced steric hindrance; lower molecular weight

Key Observations :

  • Substituent Effects : The addition of bulky groups (e.g., isopropyl in ) increases steric hindrance, reducing solubility in polar solvents but enhancing volatility for fragrance applications .
  • Positional Isomerism : Moving the -CH₂OH group from position 6 to 8 () alters hydrogen-bonding patterns and crystallinity.
  • Ring Size : Smaller spiro systems (e.g., 4.4 in ) exhibit lower thermal stability due to increased ring strain.

Insights :

  • Reduction Efficiency : LiAlH₄ () achieves higher yields for alcohol derivatives compared to NaBH₄ (), albeit with stricter anhydrous conditions.
  • Catalytic Challenges : Low yields in Pd-catalyzed oxidations () highlight the sensitivity of spiro systems to harsh reaction conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 1,4-Dioxaspiro[4.5]decan-6-ylmethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via reduction of its corresponding ester or ketone precursor. For example, lithium aluminum hydride (LiAlH₄) in dry THF reduces ethyl esters to primary alcohols with high efficiency (91% yield reported) . Sodium borohydride (NaBH₄) in methanol is also effective for ketone-to-alcohol reductions but requires strict temperature control (0°C to RT) to minimize side reactions . Column chromatography (silica gel, PE:EA eluent) is critical for purification, as residual starting materials or byproducts can skew spectroscopic analysis .

Q. How can NMR spectroscopy distinguish this compound from structurally similar spirocyclic alcohols?

  • Methodological Answer : Key diagnostic signals in 1H^1H-NMR include:

  • δ 4.13 ppm : Methanol -CH₂OH protons (singlet, integrates for 2H).
  • δ 3.92 ppm : Spirocyclic dioxane ring protons (singlet, integrates for 4H).
  • δ 1.11 ppm : Geminal methyl groups (singlet, 6H), confirming steric shielding in the spiro system . Cross-validation with 13C^{13}C-NSPR (e.g., 136.9 ppm for sp² carbons in conjugated systems) and HRMS ([M+Na]+^+ = 235.1310) ensures structural fidelity .

Q. What purification strategies are recommended to isolate this compound from complex reaction mixtures?

  • Methodological Answer : After quenching reactions (e.g., aqueous workup for NaBH₄ reductions), liquid-liquid extraction with ethyl acetate removes polar impurities. Deactivated silica gel (Et₂O/Pentan 1:1) is preferred for column chromatography due to the compound’s moderate polarity . For persistent impurities, recrystallization in low-polarity solvents (e.g., pentane/ether) enhances purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate failed oxidations of 1,4-Dioxaspiro[4.5]dec-6-en derivatives to ketones?

  • Methodological Answer : Attempted oxidations with SeO₂ in dimethoxyethane (100°C, 12 h) led to decomposition, suggesting oxidative overreaction or catalyst incompatibility . Alternative protocols include:

  • Swern oxidation (oxalyl chloride/DMSO) at -78°C to preserve the spiro system.
  • TEMPO/NaOCl under biphasic conditions (pH 9–10) for controlled ketone formation. Kinetic monitoring via TLC or in-situ IR spectroscopy is advised to terminate reactions at intermediate stages .

Q. What computational methods are suitable for analyzing the puckered conformation of the 1,4-dioxaspiro ring system?

  • Methodological Answer : Cremer-Pople puckering coordinates quantify ring non-planarity using Cartesian coordinates from X-ray crystallography or DFT-optimized structures. For the spiro[4.5] system, amplitude parameters (e.g., q2q_2, q3q_3) and phase angles (ϕ\phi) reveal chair-like or boat-like distortions, which influence steric interactions and reactivity . Software like Gaussian or ORCA can model these conformers, with B3LYP/6-31G(d) providing cost-effective accuracy .

Q. How does stereoelectronic control impact the synthesis of analogs like 7,9,9-trimethyl derivatives?

  • Methodological Answer : Substituents at C7 and C9 introduce steric hindrance, directing nucleophilic additions (e.g., Grignard reagents) to less hindered positions. For example, methyl groups at C9 shield the adjacent spiro carbon, favoring axial attack in LiAlH₄ reductions . Stereochemical outcomes should be validated via NOESY (nuclear Overhauser effects between C9 methyl and dioxane protons) .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches of this compound?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts (e.g., δ 2.25 ppm for -CH₂- vs. δ 2.30 ppm) often arise from residual solvents or diastereomeric impurities. Strategies include:

  • Drying samples over molecular sieves to eliminate water-induced shifts.
  • Advanced purification : HPLC with chiral columns to separate enantiomers.
  • Variable-temperature NMR to identify dynamic equilibria (e.g., ring-flipping) .

Q. How can Pd-catalyzed cross-coupling reactions be adapted to functionalize the spirocyclic framework?

  • Methodological Answer : Pd(OH)₂/C with K₂CO₃ under O₂ enables Suzuki-Miyaura couplings at brominated positions (e.g., C6). For example, coupling 6-bromo-1,4-dioxaspiro[4.5]decane with aryl boronic acids introduces aromatic groups, though excess TBHP (tert-butyl hydroperoxide) is required to prevent catalyst poisoning .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-ylmethanol

InChI

InChI=1S/C9H16O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8,10H,1-7H2

InChI Key

PEAQWZZFHDUADY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CO)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (3.87 g, 19.3 mmol) in THF (40 mL) and cooled to 0°C. LiAlH4 was added dropwise and stirred for 5 hours. The reaction was quenched by subsequent dropwise addition of water (1.3 mL) 15% NaOH (1.3 mL) and water (2.6 mL) and filtered thru a CELITE® pad. Concentration of the filtrate afforded the title compound as clear oil that was carried to the next step without further purification. MS m/z 173.1 (M+1).
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Synthesis routes and methods II

Procedure details

To a mixture of methyl 1,4-dioxaspiro[4.5]decane-6-carboxylate (3.00 g, 15.0 mmol) in THF (45 mL) at 0° C. was added LiAlH4 (2M in TI-IF (9.00 mL, 18.0 mmol) dropwise. The mixture was then allowed to warm to rt and stirred overnight. The mixture was then cooled to 0° C. and 1.36 mL of H2O was added very slowly. The reaction mixture was basified by adding 0.682 mL of 15% NaOH and then 3.41 mL of H2O. The resulting mixture was filtered through a pad of celite, washed with Et2O, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 3.95-4.05 (m, 4H), 3.71-3.79 (m, 1H), 3.52-3.59 (m, 1H), 2.81 (dd, 1H, J=3.9 Hz, 7.1 Hz), 1.78-1.91 (m, 2H), 1.61-1.73 (m, 3H), 1.41-1.53 (m, 2H), 1.24-1.40 (m, 2H).
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3 g
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45 mL
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1.36 mL
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0.682 mL
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3.41 mL
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